Tuspetinib

FLT3 inhibitor selectivity SYK kinase inhibition myeloid kinome profiling

Tuspetinib (HM43239) is a reversible type I multi-kinase inhibitor in Phase 1/2 trials for AML, targeting FLT3, SYK, JAK1/2, RSK2, KIT, and TAK1-TAB1. It uniquely overcomes resistance to gilteritinib and induces ~2,000-fold venetoclax hypersensitivity in resistant cells. This compound is essential for AML research, particularly in FLT3-mutant models and venetoclax combination strategies.

Molecular Formula C29H33ClN6
Molecular Weight 501.1 g/mol
CAS No. 2294874-49-8
Cat. No. B8210132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuspetinib
CAS2294874-49-8
Molecular FormulaC29H33ClN6
Molecular Weight501.1 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)CC2=CC(=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=C4C=CC(=C5)C)Cl)C6CC6
InChIInChI=1S/C29H33ClN6/c1-17-4-7-24-25(12-31-27(24)8-17)28-26(30)13-32-29(35-28)34-23-10-20(9-22(11-23)21-5-6-21)16-36-14-18(2)33-19(3)15-36/h4,7-13,18-19,21,31,33H,5-6,14-16H2,1-3H3,(H,32,34,35)/t18-,19+
InChIKeyFZLSDZZNPXXBBB-KDURUIRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuspetinib (CAS 2294874-49-8): A Multikinase-Targeting FLT3 Inhibitor for AML Research and Therapeutic Development


Tuspetinib (HM43239) is an orally bioavailable, reversible type I multikinase inhibitor that targets FMS-like tyrosine kinase 3 (FLT3), spleen tyrosine kinase (SYK), Janus kinase 1/2 (JAK1/2), mutant KIT, and TAK1–TAB1 kinases with low nanomolar potency [1]. It is classified as a myeloid kinome inhibitor (MKI) designed to simultaneously suppress multiple prosurvival signaling pathways operative in acute myeloid leukemia (AML) . Tuspetinib is currently in Phase 1/2 clinical development as monotherapy and in combination with venetoclax (VEN) and azacitidine (AZA) for relapsed/refractory and newly diagnosed AML [1][2]. Unlike FLT3-selective agents such as gilteritinib and quizartinib, tuspetinib's expanded kinase target profile enables activity across FLT3-mutated, FLT3-wildtype, and adverse-genetics AML populations [1].

Why Tuspetinib Cannot Be Substituted by Gilteritinib, Quizartinib, or Other FLT3 Inhibitors in AML Research and Therapy


Tuspetinib is not a simple FLT3 inhibitor interchangeable with gilteritinib, quizartinib, or midostaurin. Its mechanism involves simultaneous suppression of FLT3, SYK, JAK1/2, and TAK1 kinases—a circumscribed target set distinct from that of any approved FLT3 inhibitor [1]. This multikinase profile translates into three irreplaceable clinical and preclinical properties: (i) activity in FLT3-wildtype AML, a population representing approximately 70% of AML patients for which FLT3-selective agents have limited efficacy [2]; (ii) retained potency in the bone marrow stromal microenvironment where SYK-mediated rescue signaling confers resistance to FLT3-only inhibitors [1]; and (iii) a synthetic lethal relationship with venetoclax upon acquired resistance—cells resistant to tuspetinib become 1,900-fold hypersensitive to venetoclax, while acquiring cross-resistance to gilteritinib [1]. These properties are not simply potency differences but mechanistic distinctions that preclude generic substitution [1][2].

Tuspetinib Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Expanded Kinase Target Profile vs. Gilteritinib: Multikinase Inhibition Enabling FLT3-Wildtype AML Activity

Tuspetinib inhibits a constellation of kinases beyond FLT3 that drive AML prosurvival pathways. Biochemical profiling demonstrates potent inhibition of SYK (IC50 = 2.9 nM), JAK1 (IC50 = 2.9 nM), JAK2 (IC50 = 6.3 nM), mutant KIT (IC50 = 3.5–3.6 nM), TAK1 (IC50 = 7 nM), and RSK2 (IC50 = 9.7 nM) in addition to FLT3 WT (IC50 = 1.1 nM), FLT3-ITD (IC50 = 1.8 nM), and FLT3 D835Y (IC50 = 1.0 nM) [1]. In contrast, gilteritinib is a FLT3/AXL inhibitor with limited ancillary kinase activity: it inhibits FLT3 (IC50 = 0.29 nM) and AXL (IC50 = 0.73 nM) but requires approximately 800-fold higher concentrations to inhibit c-KIT (IC50 = 230 nM) and lacks meaningful SYK or JAK inhibition . Tuspetinib's broader myeloid kinome coverage provides mechanistic rationale for clinical activity observed in FLT3-wildtype AML, where FLT3-selective inhibitors have minimal single-agent efficacy [1].

FLT3 inhibitor selectivity SYK kinase inhibition myeloid kinome profiling

Direct Head-to-Head Comparison: Tuspetinib vs. Gilteritinib on Downstream RAS Pathway Suppression in AML Cell Lines

In a direct comparative experiment using MOLM-14 (FLT3-ITD) and KG1a (FLT3-WT) AML cell lines, tuspetinib was directly compared to gilteritinib for suppression of downstream kinase phosphorylation by Western blot analysis. Tuspetinib demonstrated greater potency than gilteritinib at reducing phosphorylation of FLT3, STAT5, MEK, ERK1/2, mTOR, 4E-BP1, and S6K over the same low nanomolar concentration range, consistent with greater potency of tuspetinib on the kinases of the downstream effector arm of the RAS pathway [1]. The comparison of TUS to gilteritinib demonstrated a similar pattern of kinase inhibition, with TUS being somewhat more potent at reducing phosphorylation of these key signaling nodes [1]. This enhanced downstream pathway suppression is attributed to tuspetinib's simultaneous inhibition of FLT3 and SYK, which converge on overlapping RAS-MAPK and PI3K-AKT-mTOR effector pathways [1].

FLT3 downstream signaling RAS pathway inhibition phospho-kinase profiling

Bone Marrow Stromal Microenvironment Potency: Tuspetinib Retains SYK Suppression Superior to Gilteritinib Under HS-5 Coculture

The bone marrow microenvironment is known to protect AML cells against kinase inhibitors through cytokine- and contact-mediated rescue signaling. In a head-to-head experiment using MOLM-14 cells cocultured with human stromal HS-5 cells to mimic the marrow niche, tuspetinib was 15-fold more potent than gilteritinib at reducing phosphorylated SYK (p-SYK) [1]. Furthermore, when SYK was activated through alternative receptors—fibrinogen-mediated integrin αIIbβ3 signaling and immunoglobulin-mediated FcγRI signaling in KG-1a cells—tuspetinib was 2.1- to 15-fold and 4.5- to 13-fold more potent than gilteritinib at blocking SYK activation, respectively [1]. Neither tuspetinib nor gilteritinib inhibited p-JAK1, p-JAK2, p-STAT3, or p-STAT5 at concentrations <1 μmol/L in this context, confirming that the differential advantage is specifically mediated through SYK pathway suppression [1].

bone marrow microenvironment stromal-mediated resistance SYK signaling

Clinical Efficacy in FLT3-Wildtype and Adverse-Mutation AML: Tuspetinib Achieves Complete Remissions Where FLT3 Inhibitors Cannot

Tuspetinib demonstrates clinical activity in FLT3-wildtype AML, a population that represents approximately 70% of AML patients and is not effectively treated by FLT3-selective inhibitors [1]. In the Phase 1/2 TUSCANY trial of TUS+VEN+AZA triplet therapy in newly diagnosed AML, complete remission (CR/CRh) was achieved in 7/8 (88%) FLT3-wildtype patients and in 100% (2/2) of TP53-mutated, RAS-mutated, and FLT3-ITD patients each, with an overall CR/CRh rate of 100% (6/6) at the 80 mg and 120 mg dose levels, exceeding the approximately 66% CR/CRh rate expected from VEN+AZA alone [1]. In the relapsed/refractory setting (APTIVATE trial), TUS/VEN doublet therapy achieved CRc rates of 43% (3/7) in FLT3-wildtype patients and 67% in FLT3-mutated patients among evaluable subjects [2]. For comparison, gilteritinib monotherapy in the ADMIRAL trial produced CR/CRh rates of 34.0% vs. 15.3% for salvage chemotherapy—but only in FLT3-mutated patients, with no established activity in FLT3-wildtype disease [3].

FLT3-wildtype AML TP53-mutated AML complete remission rate

Acquired Resistance to Tuspetinib Creates Synthetic Lethal Hypersensitivity to Venetoclax: A 1,900-Fold Sensitization Not Observed with Gilteritinib

MOLM-14 AML cells cultured under chronic tuspetinib selection pressure to generate stable acquired resistance (TUS/R sublines capable of sustained growth in 75 nM TUS) exhibited a remarkable collateral sensitivity: they became 1,919 ± 927 fold hypersensitive to the BCL2 inhibitor venetoclax (VEN) compared to parental cells [1]. These same TUS/R cells were cross-resistant to gilteritinib (~14 fold) but remained completely sensitive to quizartinib [1]. The TUS/R cells also showed hypersensitivity to navitoclax (~27 fold) and MCL1 inhibitors (AZD5991 ~8-fold; S63845 ~20-fold) [1]. Mechanistically, TUS/R cells exhibited increased BAX protein levels and became highly dependent on BCL2 for survival—the molecular target of venetoclax [1]. This synthetic lethal vulnerability provides a strong mechanistic rationale for the TUS+VEN combination currently in clinical trials. In contrast, cells with acquired resistance to gilteritinib do not exhibit comparable VEN hypersensitivity; NRASG12D-expressing MV-4-11 clones showed a 21-fold loss of sensitivity to gilteritinib and only a 3.8-fold loss to quizartinib [1].

acquired drug resistance venetoclax hypersensitivity synthetic lethality

Cardiac Safety Differentiation: Tuspetinib Lacks QTc Prolongation Signal vs. Quizartinib FDA Boxed Warning for QTc Prolongation

In the Phase 1/2 TUSCANY trial of TUS+VEN+AZA in newly diagnosed AML, no drug-related QTc prolongation, no differentiation syndrome, no CPK elevation, no prolonged myelosuppression in Cycle 1 of subjects in remission, and no dose-limiting toxicities (DLTs) have been observed across all dose levels tested (40 mg, 80 mg, 120 mg, and 160 mg TUS) [1][2]. In contrast, quizartinib carries an FDA boxed warning for QT prolongation, torsades de pointes, and cardiac arrest due to dose- and concentration-dependent QTc interval prolongation, and is available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program [3]. Gilteritinib also carries QTc monitoring requirements; in clinical trials, 1.3% of patients (4/317) experienced QTcF >500 msec, and dose interruption or reduction is mandated for QTc prolongation [4]. The absence of any QTc signal with tuspetinib to date—including in combination with VEN and AZA, agents known to be associated with myelosuppression—represents a clinically meaningful safety differentiation for an oral FLT3-targeted therapy [1][2].

QTc prolongation cardiac safety kinase inhibitor tolerability

High-Impact Application Scenarios for Tuspetinib Based on Quantitative Differentiation Evidence


FLT3-Wildtype AML Research and Drug Development: Addressing the 70% of AML Patients Without FLT3 Mutations

Tuspetinib is the appropriate tool compound for preclinical AML research programs targeting FLT3-wildtype disease. Unlike gilteritinib and quizartinib, which require FLT3 mutations for meaningful antileukemic activity, tuspetinib inhibits SYK (IC50 = 2.9 nM), JAK1/2, and TAK1—kinases that drive proliferation in FLT3-WT AML cells [1]. This is corroborated by clinical data: in the APTIVATE trial, TUS+VEN achieved a 43% CRc rate in FLT3-WT relapsed/refractory patients [2], and in the frontline TUSCANY trial, the TUS+VEN+AZA triplet achieved 88% (7/8) CR/CRh in FLT3-WT AML [3]. For laboratories developing AML therapeutics, tuspetinib serves as the only clinical-stage agent with demonstrated mutation-agnostic activity, making it essential for studies that cannot be replicated with FLT3-selective inhibitors.

Bone Marrow Microenvironment Resistance Modeling: Evaluating Kinase Inhibitor Potency Under Stromal Protection

For research groups investigating microenvironment-mediated drug resistance in AML, tuspetinib provides a unique experimental tool. In HS-5 stromal coculture assays—a standard model of the bone marrow niche—tuspetinib was 15-fold more potent than gilteritinib at suppressing p-SYK and retained greater suppression of FLT3-driven signaling [1]. This stromal resilience is attributed to tuspetinib's SYK-inhibitory activity, which blocks the integrin- and Fcγ receptor-mediated SYK activation that protects AML cells in the marrow microenvironment [1]. Researchers using gilteritinib or quizartinib in coculture models may underestimate achievable target engagement due to stroma-induced resistance; tuspetinib overcomes this limitation, making it the preferred agent for experiments designed to reflect in vivo bone marrow pharmacology.

Venetoclax Combination and Sequential Therapy Studies: Exploiting the Tuspetinib–Venetoclax Synthetic Lethal Relationship

The observation that tuspetinib-resistant MOLM-14 cells become 1,919 ± 927-fold hypersensitive to venetoclax [1] creates a unique research opportunity not described for any other FLT3 inhibitor. Laboratories studying drug resistance evolution, collateral sensitivity, or rational combination design should consider tuspetinib as a model compound for investigating BCL2 family dependency switching. The TUS/R cells' cross-resistance to gilteritinib (~14-fold) while retaining quizartinib sensitivity [1] further provides a platform for studying class-specific vs. compound-specific resistance mechanisms. For pharmaceutical procurement, tuspetinib is the only FLT3-targeting agent with published evidence of creating a synthetic lethal vulnerability to venetoclax, supporting its use in programs developing BCL2 inhibitor combination strategies.

Safety-Focused Clinical Research in AML Populations with Cardiac Comorbidities or Polypragmasia

For clinical investigators designing AML trials in elderly or cardiac-compromised populations, tuspetinib's safety profile offers a critical advantage. The TUSCANY trial has reported zero cases of QTc prolongation, zero dose-limiting toxicities, and zero differentiation syndrome across four dose levels (40–160 mg) of TUS in combination with VEN+AZA [3][4]. This contrasts with quizartinib's FDA boxed warning for QTc prolongation and cardiac arrest requiring REMS-restricted distribution, and gilteritinib's mandated ECG monitoring with dose modification for QTc >500 msec [5][6]. For multi-agent regimens where QTc-prolonging antiemetics, antimicrobials, or azole antifungals are commonly co-administered, tuspetinib eliminates the additive cardiac risk that complicates the use of other FLT3 inhibitors in real-world clinical settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tuspetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.